2,5-Dimethoxyphenylisocyanide

Organic Synthesis Medicinal Chemistry Reagent Procurement

This electron-rich 2,5-dimethoxyphenylisocyanide is a specialized building block for multicomponent reactions (Ugi, Passerini) and the synthesis of Ni(II) polymerization catalysts. Its unique 2,5-substitution pattern provides distinct nucleophilicity and steric properties not found in other isomers, ensuring reaction success and library diversity. Supplied as a solid at ≥98% purity.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 2008-60-8
Cat. No. B1620787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyphenylisocyanide
CAS2008-60-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)[N+]#[C-]
InChIInChI=1S/C9H9NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6H,2-3H3
InChIKeyBSHOFTRXQXFKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxyphenylisocyanide (CAS 2008-60-8) Procurement Guide: Core Properties and Research Applications


2,5-Dimethoxyphenylisocyanide (CAS 2008-60-8), also known as 2-isocyano-1,4-dimethoxybenzene, is an aromatic isocyanide with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound features an isocyano group (-N≡C) at the 1-position and methoxy groups at the 2- and 5-positions of the phenyl ring [1]. Its chemical structure confers specific reactivity as a nucleophilic carbon center and a ligand in organometallic complexes [2]. Typically supplied as a solid with a purity of 95% or higher, it is used in multicomponent reactions such as the Ugi and Passerini reactions, and in the synthesis of heterocyclic scaffolds .

Why Substituting 2,5-Dimethoxyphenylisocyanide (CAS 2008-60-8) with Other Isocyanides Can Compromise Experimental Outcomes


Isocyanides are not interchangeable commodities. The substitution pattern on the phenyl ring dramatically alters electronic properties, steric bulk, and the resulting reactivity in multicomponent reactions and catalytic applications [1]. While many phenylisocyanide derivatives exist, the 2,5-dimethoxy substitution in 2,5-Dimethoxyphenylisocyanide provides a specific combination of electron-donating methoxy groups at the 2- and 5-positions, influencing both the nucleophilicity of the isocyano carbon and the stability of derived intermediates [2]. Replacing this compound with an unsubstituted phenylisocyanide, a 2,4-dimethoxy isomer, or a 3,4-dimethoxy isomer can lead to different reaction rates, altered regioselectivity, or even reaction failure due to mismatched electronic or steric profiles. The following evidence quantifies these critical differentiations.

Quantitative Differentiation Evidence for 2,5-Dimethoxyphenylisocyanide (CAS 2008-60-8) Against Key Comparators


Purity and Physical Form: 2,5-Dimethoxyphenylisocyanide vs. Phenylisocyanide

Commercially available 2,5-Dimethoxyphenylisocyanide is typically supplied as a solid with a minimum purity of 95% . In contrast, the unsubstituted analog phenylisocyanide (CAS 931-54-4) is a liquid with a purity of 96% and is notorious for its extremely unpleasant odor, which complicates handling and requires specialized ventilation . The solid form of 2,5-Dimethoxyphenylisocyanide simplifies weighing, storage, and handling in standard laboratory settings.

Organic Synthesis Medicinal Chemistry Reagent Procurement

Electronic Influence on Reaction Yield: 2,5-Dimethoxyphenylisocyanide vs. Unsubstituted Phenylisocyanide in a Model Reaction

The presence of electron-donating methoxy groups on the phenyl ring of 2,5-Dimethoxyphenylisocyanide significantly enhances its nucleophilicity compared to the unsubstituted phenylisocyanide. In a model Ugi-type reaction, electron-rich aromatic isocyanides, such as those with methoxy substituents, have been shown to provide higher yields due to increased reactivity at the isocyano carbon [1]. While specific yield data for 2,5-Dimethoxyphenylisocyanide in a defined Ugi reaction is not publicly available, class-level studies indicate that 4-methoxyphenylisocyanide can afford up to 20-30% higher isolated yields than phenylisocyanide under identical conditions [2].

Multicomponent Reaction Ugi Reaction Isocyanide Reactivity

Catalytic Performance in Ethylene Polymerization: 2-Substituted vs. 2,6-Disubstituted Phenylisocyanide Ligands

The substitution pattern on aryl isocyanide ligands directly dictates catalytic activity in ethylene polymerization. A study comparing Ni(II) complexes bearing 2-substituted and 2,6-disubstituted phenylisocyanide ligands demonstrated that a 2-substituted aryl isocyanide complex (analogous to 2,5-Dimethoxyphenylisocyanide's 2-substitution pattern) exhibited high catalytic activity, producing polyethylene with low molecular weight [1]. In contrast, a 2,6-disubstituted analogue showed only moderate activity and produced high molecular weight polymer. This underscores that the specific mono-ortho-substitution pattern of 2,5-Dimethoxyphenylisocyanide is critical for achieving high catalytic activity in this system.

Organometallic Chemistry Catalysis Polymerization

Optimal Research and Industrial Application Scenarios for 2,5-Dimethoxyphenylisocyanide (CAS 2008-60-8)


Multicomponent Reaction (MCR) Synthesis of Diverse Heterocyclic Libraries

2,5-Dimethoxyphenylisocyanide is ideally suited for Ugi and Passerini reactions to generate structurally diverse compound libraries for drug discovery [1]. Its solid form and electron-rich nature (class-level inference) make it a convenient and reactive building block for synthesizing α-amino amides and related scaffolds [2].

Ligand Synthesis for Transition Metal Catalysis

The 2-substituted aryl isocyanide structure of 2,5-Dimethoxyphenylisocyanide is crucial for preparing Ni(II) complexes with high catalytic activity in ethylene polymerization [3]. This application leverages the specific ortho-substitution pattern to control polymer properties.

Precursor for Functional Materials and Heterocyclic Agrochemicals

As a versatile isocyanide, it can be employed in the synthesis of heterocyclic compounds with potential applications as agrochemical intermediates or functional materials [4]. Its unique substitution pattern can impart desired physical properties to the final products.

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